Cas no 2229010-28-8 (5-bromo-2-(1-ethynylcyclopropyl)pyridine)
5-bromo-2-(1-ethynylcyclopropyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-(1-ethynylcyclopropyl)pyridine
- 2229010-28-8
- EN300-1908109
-
- Inchi: 1S/C10H8BrN/c1-2-10(5-6-10)9-4-3-8(11)7-12-9/h1,3-4,7H,5-6H2
- InChI Key: QVDBBIYXNLGFRF-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C1(C#C)CC1
Computed Properties
- Exact Mass: 220.98401g/mol
- Monoisotopic Mass: 220.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9Ų
5-bromo-2-(1-ethynylcyclopropyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908109-0.05g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 0.05g |
$1417.0 | 2023-09-18 | ||
| Enamine | EN300-1908109-0.1g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 0.1g |
$1484.0 | 2023-09-18 | ||
| Enamine | EN300-1908109-0.25g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 0.25g |
$1551.0 | 2023-09-18 | ||
| Enamine | EN300-1908109-0.5g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 0.5g |
$1619.0 | 2023-09-18 | ||
| Enamine | EN300-1908109-1.0g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1908109-2.5g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 2.5g |
$3304.0 | 2023-09-18 | ||
| Enamine | EN300-1908109-5.0g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1908109-10.0g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1908109-1g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 1g |
$1686.0 | 2023-09-18 | ||
| Enamine | EN300-1908109-5g |
5-bromo-2-(1-ethynylcyclopropyl)pyridine |
2229010-28-8 | 5g |
$4890.0 | 2023-09-18 |
5-bromo-2-(1-ethynylcyclopropyl)pyridine Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 5-bromo-2-(1-ethynylcyclopropyl)pyridine
Research Brief on 5-Bromo-2-(1-ethynylcyclopropyl)pyridine (CAS: 2229010-28-8) in Chemical Biology and Pharmaceutical Applications
The compound 5-bromo-2-(1-ethynylcyclopropyl)pyridine (CAS: 2229010-28-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a brominated pyridine core and an ethynylcyclopropyl substituent, exhibits unique structural properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 5-bromo-2-(1-ethynylcyclopropyl)pyridine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's bromine atom serves as an excellent handle for further functionalization through cross-coupling reactions, while the ethynylcyclopropyl moiety contributes to enhanced metabolic stability and improved pharmacokinetic properties. The study reported successful palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings with this scaffold, yielding potent BTK inhibitors with IC50 values in the low nanomolar range.
Another significant application of this compound was highlighted in recent patent literature (WO2023056121), where it was incorporated as a core structure in the development of next-generation EGFR inhibitors for non-small cell lung cancer treatment. The unique three-dimensional geometry imparted by the cyclopropyl group was found to improve target selectivity and reduce off-target effects compared to traditional planar inhibitors. Molecular modeling studies suggest that this structural feature allows for better accommodation in the ATP-binding pocket while maintaining strong hydrophobic interactions.
From a synthetic chemistry perspective, 5-bromo-2-(1-ethynylcyclopropyl)pyridine has proven valuable in diversity-oriented synthesis approaches. A 2024 publication in Organic Letters detailed its use in click chemistry reactions, where the alkyne functionality enables efficient copper-catalyzed azide-alkyne cycloadditions (CuAAC) to generate triazole-containing compound libraries. The bromine atom's orthogonal reactivity permits sequential functionalization, making this compound particularly useful for constructing complex molecular architectures with multiple points of diversification.
Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of derivatives containing this scaffold has shown promising results. The cyclopropyl group appears to mitigate cytochrome P450-mediated metabolism, leading to improved plasma stability in preclinical models. However, researchers note that careful optimization of the pyridine nitrogen's basicity may be required to achieve optimal membrane permeability and oral bioavailability in clinical candidates derived from this structure.
Ongoing research is exploring the application of 5-bromo-2-(1-ethynylcyclopropyl)pyridine in PROTAC (Proteolysis Targeting Chimera) development. Its dual functionality makes it particularly suitable for serving as both the target-binding moiety and the linker component in these bifunctional molecules. Early results suggest that the rigidity introduced by the cyclopropyl group may enhance proteasome recruitment efficiency, though further optimization is needed to fully realize this potential.
In conclusion, 5-bromo-2-(1-ethynylcyclopropyl)pyridine (CAS: 2229010-28-8) represents a versatile and pharmacologically privileged scaffold with multiple applications in modern drug discovery. Its unique combination of synthetic accessibility, structural novelty, and favorable drug-like properties positions it as a valuable tool for medicinal chemists working across various therapeutic areas. Future research directions may focus on expanding its utility in fragment-based drug discovery and exploring its potential in covalent inhibitor design through judicious modification of the bromine substituent.
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